molecular formula C21H19F4N3O3S B395873 ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE

Cat. No.: B395873
M. Wt: 469.5g/mol
InChI Key: CAJBGHRWRGIEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound that features a unique combination of functional groups, including cyano, trifluoromethyl, and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyanoacetylation of amines, followed by subsequent reactions to introduce the trifluoromethyl and fluorobenzoyl groups . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with others, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for creating new compounds.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE include other cyanoacetamide derivatives and trifluoromethyl-substituted compounds . These compounds share similar structural features and may exhibit comparable reactivity and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique properties such as enhanced stability, reactivity, or biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19F4N3O3S

Molecular Weight

469.5g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]propanoate

InChI

InChI=1S/C21H19F4N3O3S/c1-2-31-19(30)20(21(23,24)25,27-17(29)12-6-5-7-13(22)10-12)28-18-15(11-26)14-8-3-4-9-16(14)32-18/h5-7,10,28H,2-4,8-9H2,1H3,(H,27,29)

InChI Key

CAJBGHRWRGIEOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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